molecular formula C19H17ClN2O2 B2800497 2-chloro-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide CAS No. 851404-45-0

2-chloro-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide

Cat. No. B2800497
CAS RN: 851404-45-0
M. Wt: 340.81
InChI Key: FWHWGWBCMWOBLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Compounds with structures similar to “2-chloro-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide” often belong to the class of organic compounds known as anilides . Anilides are aromatic amides obtained by acylation of aniline .


Molecular Structure Analysis

The molecular structure of similar compounds often includes a benzene ring (an aromatic ring), a carbonyl group (C=O), and an amine group (NH2) .


Chemical Reactions Analysis

The chemical reactions of similar compounds can vary widely depending on the specific functional groups present in the molecule. For example, anilides can undergo nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For example, anilides are typically solid at room temperature .

Scientific Research Applications

Anti-Inflammatory Activity

The compound has been synthesized and its in vitro anti-inflammatory activity has been evaluated. The results indicated that it exhibited superior activity compared to the standard, ibuprofen .

Antitumor Activity

Studies on coumarin derivatives have demonstrated their antitumor activities . This suggests that “2-chloro-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide” may also have potential antitumor applications.

Anti-HIV Activity

Coumarin derivatives have also shown anti-HIV activities . This opens up the possibility of “2-chloro-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide” being used in the treatment of HIV.

Antibacterial and Antifungal Activity

The compound could potentially have antibacterial and antifungal properties, as these have been observed in studies on coumarin derivatives .

Anticoagulant Activity

Coumarin derivatives have been found to have anticoagulant effects . This suggests that “2-chloro-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide” could potentially be used as an anticoagulant.

Antioxidant Activity

Hydroxycoumarins have been reported to possess strong antioxidant and protective effects against oxidative stress by scavenging reactive oxygen species . This suggests that “2-chloro-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide” could potentially have antioxidant properties.

Central Nervous System Stimulant

Coumarin derivatives have shown central nervous system stimulant effects . This suggests that “2-chloro-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide” could potentially be used as a central nervous system stimulant.

Pharmaceutical Importance

The compound’s unique chemical properties make it valuable in drug research and development . Its potential applications in treating a myriad of diseases such as meningitis, cholera, plague, typhoid, bacterial skin infections, and respiratory and nervous system disorders make it of immense significance for the creation of new hybrid molecules in the pharmaceutical industry .

Safety and Hazards

The safety and hazards associated with a compound depend on its specific structure and properties. For example, some anilides can be harmful if swallowed, inhaled, or in contact with skin .

Future Directions

The future directions for research on a compound like “2-chloro-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide” could include further studies on its synthesis, properties, and potential applications .

properties

IUPAC Name

2-chloro-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN2O2/c1-12-6-7-13-11-14(18(23)22-17(13)10-12)8-9-21-19(24)15-4-2-3-5-16(15)20/h2-7,10-11H,8-9H2,1H3,(H,21,24)(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWHWGWBCMWOBLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C=C(C(=O)N2)CCNC(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.